Desidustat is under investigation in clinical trial NCT04012957 (Desidustat in the Treatment of Anemia in CKD).
Desidustat is an orally bioavailable, hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor (HIF-PHI), with potential anti-anemic and anti-inflammatory activities. Upon administration, desidustat binds to and inhibits HIF-PH, an enzyme responsible for the degradation of transcription factors in the HIF family under normal oxygen conditions. This prevents HIF breakdown and promotes HIF activity. Increased HIF activity leads to an increase in endogenous erythropoietin production, thereby enhancing erythropoiesis. It also reduces the expression of the peptide hormone hepcidin, improves iron availability, and boosts hemoglobin (Hb) levels. HIF regulates the expression of genes in response to reduced oxygen levels, including genes required for erythropoiesis and iron metabolism. In addition, HIF 1-alpha (HIF1A) may play a role in reducing inflammation during acute lung injury (ALI) through HIF-dependent control of glucose metabolism in the alveolar epithelium.
Desidustat
CAS No.: 1616690-16-4
Cat. No.: VC0525705
Molecular Formula: C16H16N2O6
Molecular Weight: 332.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1616690-16-4 |
---|---|
Molecular Formula | C16H16N2O6 |
Molecular Weight | 332.31 g/mol |
IUPAC Name | 2-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid |
Standard InChI | InChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20) |
Standard InChI Key | IKRKQQLJYBAPQT-UHFFFAOYSA-N |
SMILES | C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O |
Canonical SMILES | C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Desidustat is an orally bioavailable, small molecule with the molecular formula C₁₆H₁₆N₂O₆ and a molecular weight of 332.31 g/mol . Chemically, it is classified as a N-acyl-amino acid . The compound was first created in 2014 and has undergone extensive development since then . Desidustat is also known by several synonyms including ZYAN1, Zyan-1, and its CAS number is 1616690-16-4 .
The chemical structure of Desidustat features specific functional groups that contribute to its ability to inhibit prolyl hydroxylase domain enzymes. The drug is formulated as immediate-release tablets for oral administration, with commercial strengths of 25 mg and 50 mg . The tablets contain inactive ingredients including microcrystalline cellulose, lactose, croscarmellose sodium, hypromellose, talc, and magnesium stearate .
Mechanism of Action
Desidustat functions through a novel mechanism by inhibiting hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. Upon administration, Desidustat binds to and inhibits HIF-PH, which is responsible for the degradation of transcription factors in the HIF family under normal oxygen conditions .
By inhibiting HIF-PH, Desidustat prevents HIF breakdown and promotes HIF activity. This increased HIF activity leads to multiple physiological responses:
-
Enhancement of endogenous erythropoietin production, stimulating erythropoiesis
-
Reduction in the expression of hepcidin, a peptide hormone that regulates iron metabolism
-
Improvement in iron availability and mobilization
In vitro studies have demonstrated that Desidustat effectively stabilizes both HIF1α and HIF2α, with EC₅₀ values of 32.6 μM for HIF1α and 22.1 μM for HIF2α . The drug shows optimal efficacy with Emax values of 119% in both HIF1α and HIF2α assays, comparable to roxadustat but significantly more effective than daprodustat, which showed only 37.9% and 51.8% Emax respectively .
In preclinical models, Desidustat has been shown to stabilize HIF in both liver and kidneys of rats after single-dose administration . This stabilization was associated with increased erythropoietin production, enhanced erythropoiesis, and improved iron metabolism, all contributing to the drug's effectiveness in treating anemia.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Desidustat demonstrates predictable and dose-proportional pharmacokinetics across the therapeutic dose range. In Phase I studies, the drug showed the following key pharmacokinetic parameters:
Table 1: Pharmacokinetic Parameters of Desidustat at Various Doses
Parameter | 10 mg | 100 mg | 300 mg |
---|---|---|---|
Cmax (ng/ml) | 566.4 | 6,745 | 17,858.3 |
AUC₀₋₂₄ (h.ng/ml) | 3,597.2 | 46,844.7 | 115,898.8 |
Tmax (hours) | 1.25-3 | 1.25-3 | 1.25-3 |
T₁/₂ (hours) | 6.9-11.3 | 6.9-11.3 | 6.9-11.3 |
Data derived from Phase I clinical studies
The drug's half-life ranges from 6.56 to 13.79 hours after the first dose, decreasing slightly to 6.20-8.70 hours after six weeks of treatment . This suggests minimal accumulation with repeated dosing. Excretion studies indicate that 27.5% to 41.1% of the drug is excreted unchanged in urine .
Pharmacodynamics
Desidustat produces dose-dependent pharmacodynamic effects consistent with its mechanism of HIF stabilization:
-
Erythropoietin Production: In clinical studies, Desidustat caused a dose-related increase in mean serum erythropoietin (EPO) levels, with mean serum EPO Cmax values ranging from 6.6 mIU/L at 10 mg to 79.9 mIU/L at 300 mg dose level .
-
Temporal Profile: EPO levels peaked with a lag time of approximately 6-8 hours from the Desidustat Tmax, returning to baseline within 24 hours of single dose administration .
-
Hepcidin Regulation: Significant decreases in hepcidin levels were observed across all Desidustat treatment arms in clinical studies, facilitating improved iron availability .
-
Iron Metabolism: Treatment resulted in increased total iron binding capacity (TIBC) in all treatment groups, with changes in transferrin saturation (TSAT) observed in higher-dose arms .
In preclinical studies, Desidustat significantly increased plasma EPO and reticulocyte counts, increased liver HIF-1α levels, decreased liver hepcidin levels, and increased serum iron levels in normal and nephrectomized rats . It also increased hemoglobin, hematocrit, and red blood cell counts in a chemotherapy-induced anemia mouse model .
Clinical Development
Phase I Studies
Initial human studies of Desidustat were conducted as randomized, double-blind, placebo-controlled trials, with an additional open-label component to evaluate food and sex effects . The trials enrolled:
-
56 participants receiving single doses ranging from 10 mg to 300 mg
-
32 participants receiving daily doses of 100 mg to 300 mg
-
12 participants in a study examining gender and food effects with a 150 mg dose
These studies established the safety, tolerability, and preliminary pharmacokinetic/pharmacodynamic profile of Desidustat in healthy volunteers, providing the foundation for subsequent development in patients with anemia.
Efficacy in Clinical Trials
Parameter | Desidustat 100 mg | Desidustat 150 mg | Desidustat 200 mg | Placebo |
---|---|---|---|---|
Mean Hb increase (g/dL) | 1.57 | 2.22 | 2.92 | 0.46 |
Responder rate (Hb increase ≥1 g/dL) | 66% | 75% | 83% | 23% |
Data from modified intent-to-treat population after 6 weeks of treatment
These results demonstrated a clear dose-response relationship and significantly greater efficacy compared to placebo. Additional beneficial effects were observed on iron metabolism parameters:
-
Total iron binding capacity increased in all treatment groups
-
Transferrin saturation decreased in the 150 mg and 200 mg treatment arms
-
Hepcidin levels significantly decreased in all Desidustat treatment arms
Parameter | Desidustat | Darbepoetin | Difference (95% CI) |
---|---|---|---|
LS mean change in Hb from baseline to weeks 16-24 (g/dL) | 1.94 | 1.83 | 0.11 (0.1224 to 0.3464) |
Baseline Hb (Mean ± SD) | 8.92 ± 0.70 | - | - |
The lower limit of the 95% confidence interval was above the predefined non-inferiority margin of -0.75 g/dL, confirming the non-inferiority of Desidustat to Darbepoetin in this patient population .
Phase III Results in Dialysis Patients
In the DREAM-D trial comparing Desidustat with epoetin alfa for CKD patients on dialysis:
Table 4: Efficacy Results from DREAM-D Trial
Parameter | Desidustat | Epoetin alfa | Difference (95% CI) |
---|---|---|---|
LS mean change in Hb from baseline to weeks 16-24 (g/dL) | 0.95 | 0.80 | 0.14 (-0.1304 to 0.4202) |
Hemoglobin responders (n, %) | 106 (59.22%) | 89 (48.37%) | p = 0.0382 |
The lower limit of the 95% confidence interval was above the predefined non-inferiority margin of -1.0 g/dL, confirming the non-inferiority of Desidustat to epoetin alfa in dialysis patients . Notably, the proportion of hemoglobin responders was significantly higher in the Desidustat group compared to the epoetin alfa group.
Adverse Event | Desidustat (N=294) n (%) | Darbepoetin (N=294) n (%) |
---|---|---|
At least one TEAE | 137 (46.60) | 146 (49.66) |
Abdominal pain | 5 (1.70) | 9 (3.06) |
Gastritis | 2 (0.68) | 7 (2.38) |
Constipation | 8 (2.72) | 5 (1.70) |
Vomiting | 10 (3.4) | 10 (3.4) |
Asthenia | 9 (3.06) | 10 (3.4) |
Injection site reaction | 0 (0.0) | 7 (2.38) |
Oedema | 8 (2.72) | 5 (1.70) |
Peripheral oedema | 16 (5.44) | 9 (3.06) |
Pain | 6 (2.04) | 12 (4.08) |
Pyrexia | 20 (6.80) | 20 (6.80) |
Hypersensitivity | 0 (0.0) | 6 (2.04) |
Urinary tract infection | 11 (3.74) | 8 (2.72) |
Headache | 11 (3.74) | 12 (4.08) |
Cough | 5 (1.70) | 10 (3.4) |
Dyspnoea | 6 (2.04) | 6 (2.04) |
Hypertension | 5 (1.70) | 17 (5.78) |
Data from Phase III DREAM-ND trial
Notable advantages in the Desidustat group included absence of injection site reactions and hypersensitivity events, and a lower incidence of hypertension compared to the Darbepoetin group (1.70% vs. 5.78%) .
In the DREAM-D trial with dialysis patients, the safety profile of Desidustat was comparable to epoetin alfa with no new or increased risks observed .
Dosing and Administration
Desidustat is administered orally and dosing recommendations vary based on patient characteristics:
Dialysis Patients
-
Starting dose: 100 mg, 125 mg, or 150 mg thrice weekly, depending on previous erythropoiesis-stimulating agent usage
-
Timing: After completion of the dialysis session
-
Administration: Without food (as with non-dialysis patients)
Dose adjustments are made based on hemoglobin response, with specific algorithms provided in the product information to maintain target hemoglobin levels within the 10-12 g/dL range .
Regulatory Status and Market Position
Global Development Status
Desidustat is currently under clinical development in:
-
China for the treatment of anemia in patients with CKD
-
Mexico for the management of COVID-19 infections
-
United States for the treatment of chemotherapy-induced anemia
Emerging Applications and Future Directions
Research indicates several potential additional indications for Desidustat beyond CKD-related anemia:
Autoimmune Hemolytic Anemia (AIHA)
Recent research has demonstrated that Desidustat can attenuate autoimmune hemolytic anemia through multiple mechanisms:
-
Increased hemoglobin, red blood cells, and hematocrit with decreased white blood cells and lymphocytes
-
Suppression of serum lactate dehydrogenase and oxidative stress in red blood cells
-
Reduced antibody titer and antibody deposition on red blood cell surfaces
-
Increased red blood cell lifespan
-
Decreased spleen mass and oxidative stress
-
Increased bone marrow iron and expression of erythroid progenitor markers (CD71 and TER-119)
These findings suggest Desidustat could become a therapeutic option for AIHA through effects on both erythropoiesis and immune modulation.
Chemotherapy-induced Anemia
Preclinical studies have shown that Desidustat increased hemoglobin, hematocrit, and red blood cell counts in a chemotherapy (cisplatin)-induced anemia mouse model . This indication is currently being pursued in clinical development in the United States .
COVID-19 Management
Desidustat is being studied in Mexico for COVID-19 management . This application may relate to the role of HIF-1α in reducing inflammation during acute lung injury through HIF-dependent control of glucose metabolism in the alveolar epithelium .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume